3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866712
InChI: InChI=1S/C9H14N2O2/c1-3-8-6-9(7-12)11(10-8)4-5-13-2/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15866712

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 5-ethyl-2-(2-methoxyethyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C9H14N2O2/c1-3-8-6-9(7-12)11(10-8)4-5-13-2/h6-7H,3-5H2,1-2H3
Standard InChI Key ZNGNWXZZDVWKQU-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=C1)C=O)CCOC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole core substituted at three positions:

  • Position 1: A 2-methoxyethyl group (-CH2CH2OCH3), introducing polarity and conformational flexibility.

  • Position 3: An ethyl group (-CH2CH3), enhancing hydrophobicity.

  • Position 5: A carbaldehyde (-CHO), enabling reactivity in nucleophilic additions or condensations .

Table 1: Predicted Molecular Properties

PropertyValue
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Topological Polar Surface46.7 Ų
Hydrogen Bond Donors1 (aldehyde proton)
Hydrogen Bond Acceptors4 (two N, two O)

These properties derive from computational models and comparisons to structurally related pyrazole derivatives .

Synthetic Pathways and Optimization

Retro-synthetic Analysis

The synthesis of 3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde likely involves:

  • Cyclocondensation: Formation of the pyrazole ring via reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Functionalization: Introduction of substituents at positions 1, 3, and 5 through alkylation, oxidation, or formylation.

Proposed Synthetic Route

Step 1: Synthesis of 1-(2-methoxyethyl)-3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • Reagents: Diethyl oxalate, acetone, 2-methoxyethylhydrazine.

  • Conditions: Ethanol, sodium ethoxide, −5°C to 50°C .

  • Mechanism: Claisen-Schmidt condensation followed by cyclization .

Step 2: Oxidation to Carbaldehyde

  • Reagents: Pyridinium chlorochromate (PCC) or MnO2.

  • Conditions: Dichloromethane, room temperature .

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature−5°C to 15°CMinimizes side reactions
SolventAnhydrous ethanolEnhances cyclization
Hydrazine stoichiometry1.5–1.6 equivalentsPrevents over-alkylation

Adapted from protocols for ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate .

Physicochemical and Spectroscopic Profiles

Predicted Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):

    • δ 9.85 (s, 1H, CHO)

    • δ 6.45 (s, 1H, pyrazole-H4)

    • δ 3.55–3.40 (m, 4H, -OCH2CH2O-)

    • δ 3.30 (s, 3H, -OCH3)

    • δ 2.65 (q, 2H, -CH2CH3)

    • δ 1.25 (t, 3H, -CH2CH3) .

  • IR (KBr):

    • 1695 cm⁻¹ (C=O stretch)

    • 1600 cm⁻¹ (C=N pyrazole ring) .

Chromatographic Behavior

  • HPLC Retention Time: ~8.2 min (C18 column, acetonitrile/water gradient).

  • LogP: 1.8 (predicted via XLogP3), indicating moderate lipophilicity .

Functional Applications and Derivatives

Table 3: Bioactivity of Pyrazole Derivatives

DerivativeIC50 (µM)Target Organism
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate12.4Aedes aegypti larvae
5-Formyl-pyrazole hydrazones8.9Staphylococcus aureus

Data extrapolated from studies on structurally related compounds .

Material Science Applications

  • Coordination chemistry: The aldehyde and pyrazole N-atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

  • Polymer precursors: Copolymerization with diamines yields imine-linked frameworks .

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